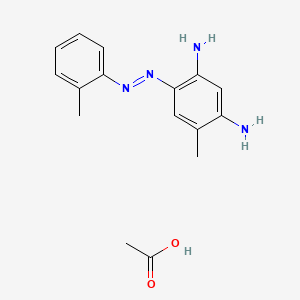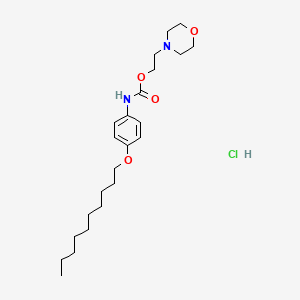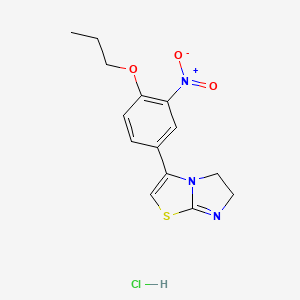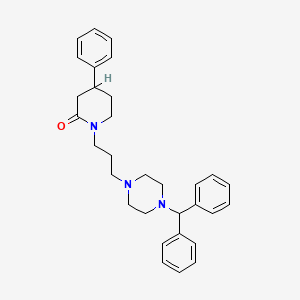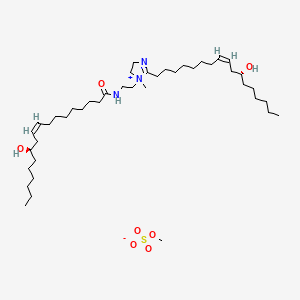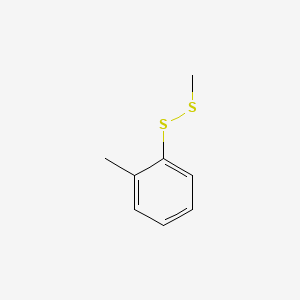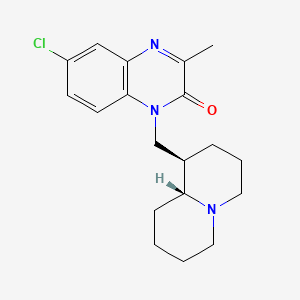
Quinoxalin-2(1H)-one, 6-chloro-3-methyl-1-(octahydro-2H-quinolizin-1-ylmethyl)-, trans-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoxalin-2(1H)-one, 6-chloro-3-methyl-1-(octahydro-2H-quinolizin-1-ylmethyl)-, trans- is a complex organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound is characterized by the presence of a chlorine atom, a methyl group, and an octahydroquinolizinylmethyl group, making it a unique and potentially valuable molecule in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinoxalin-2(1H)-one, 6-chloro-3-methyl-1-(octahydro-2H-quinolizin-1-ylmethyl)-, trans- typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Quinoxaline Core: This can be achieved by condensing an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic or basic conditions.
Chlorination: Introduction of the chlorine atom can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Alkylation: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.
Attachment of the Octahydroquinolizinylmethyl Group: This step may involve nucleophilic substitution or other coupling reactions to attach the bulky group to the quinoxaline core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Quinoxalin-2(1H)-one, 6-chloro-3-methyl-1-(octahydro-2H-quinolizin-1-ylmethyl)-, trans- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinoxaline-2,3-dione derivatives.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives with various functional groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Quinoxalin-2(1H)-one, 6-chloro-3-methyl-1-(octahydro-2H-quinolizin-1-ylmethyl)-, trans- would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
Quinoxalin-2(1H)-one: The parent compound without the chlorine, methyl, and octahydroquinolizinylmethyl groups.
6-Chloroquinoxalin-2(1H)-one: Similar structure but lacks the methyl and octahydroquinolizinylmethyl groups.
3-Methylquinoxalin-2(1H)-one: Similar structure but lacks the chlorine and octahydroquinolizinylmethyl groups.
Uniqueness
The presence of the chlorine atom, methyl group, and octahydroquinolizinylmethyl group in Quinoxalin-2(1H)-one, 6-chloro-3-methyl-1-(octahydro-2H-quinolizin-1-ylmethyl)-, trans- makes it unique compared to its analogs
属性
CAS 编号 |
97147-45-0 |
|---|---|
分子式 |
C19H24ClN3O |
分子量 |
345.9 g/mol |
IUPAC 名称 |
1-[[(1R,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl]-6-chloro-3-methylquinoxalin-2-one |
InChI |
InChI=1S/C19H24ClN3O/c1-13-19(24)23(18-8-7-15(20)11-16(18)21-13)12-14-5-4-10-22-9-3-2-6-17(14)22/h7-8,11,14,17H,2-6,9-10,12H2,1H3/t14-,17-/m1/s1 |
InChI 键 |
ICABZNVYEWIPAF-RHSMWYFYSA-N |
手性 SMILES |
CC1=NC2=C(C=CC(=C2)Cl)N(C1=O)C[C@H]3CCCN4[C@@H]3CCCC4 |
规范 SMILES |
CC1=NC2=C(C=CC(=C2)Cl)N(C1=O)CC3CCCN4C3CCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


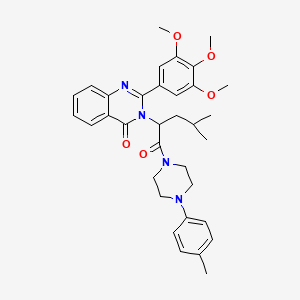
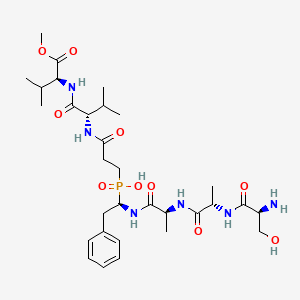
![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-hexan-3-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12732350.png)
